1,3,4-Thiadiazole-2,5-dithiol

Description

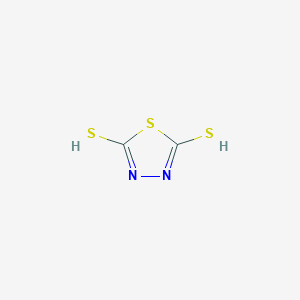

Structure

3D Structure

Propriétés

IUPAC Name |

1,3,4-thiadiazolidine-2,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S3/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGYLAKFCGVRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30555-21-6, Array | |

| Record name | Poly(2,5-dimercapto-1,3,4-thiadiazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30555-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040115 | |

| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Slightly yellow solid with an irritating odor; [NTP] Yellow powder with a stench; [Alfa Aesar MSDS] | |

| Record name | 1,3,4-Thiadiazolidine-2,5-dithione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1072-71-5 | |

| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuthiol I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazolidine-2,5-dithione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazole-2,5-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,4-THIADIAZOLIDINE-2,5-DITHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S78T9T08C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism of 1,3,4-Thiadiazole-2,5-dithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 1,3,4-thiadiazole-2,5-dithiol (DMTD). This compound is a critical scaffold in medicinal chemistry and materials science, and understanding its tautomeric equilibrium is paramount for predicting its chemical behavior, biological activity, and interaction with molecular targets. This document outlines the theoretical underpinnings and practical methodologies for studying this tautomerism, presenting key data and experimental protocols.

The Tautomeric Landscape of this compound

This compound can exist in three primary tautomeric forms, which are in a dynamic equilibrium. These are the dithiol, the thiol-thione, and the dithione forms. The position of this equilibrium is influenced by the physical state (solid or solution), the polarity of the solvent, and temperature.[1]

-

Dithiol Form (a): Characterized by two exocyclic thiol (-SH) groups. This form is aromatic.

-

Thiol-thione Form (b): A mixed tautomer with one thiol group and one thione (C=S) group, along with a proton on a ring nitrogen atom. This is often the most stable form.[2]

-

Dithione Form (c): Contains two exocyclic thione groups and protons on both ring nitrogen atoms.

The tautomeric equilibrium is a critical consideration in drug design, as the different forms present distinct hydrogen bond donor and acceptor capabilities, as well as different lipophilicity and metal-chelating properties.

Caption: Tautomeric equilibrium of this compound.

Data Presentation: Quantitative Analysis of Tautomers

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the energetic differences between the tautomers. The following tables summarize key computational and spectroscopic data.

Table 1: Calculated Relative Energies of this compound Tautomers

The relative stability of the tautomers has been investigated in the gas phase using various levels of theory. The thiol-thione form is consistently predicted to be the most stable.[2]

| Tautomer | Computational Method | Relative Total Energy (ΔE) (kcal/mol) | Relative Free Energy (ΔG₂₉₈) (kcal/mol) |

| Dithiol (a) | MP2/6-311+G(d,p) | 5.5 | 5.4 |

| CCSD(T)/6-311+G(d,p)//MP2/6-311+G(d,p) | 6.4 | 6.3 | |

| Thiol-thione (b) | MP2/6-311+G(d,p) | 0.0 | 0.0 |

| CCSD(T)/6-311+G(d,p)//MP2/6-311+G(d,p) | 0.0 | 0.0 | |

| Dithione (c) | MP2/6-311+G(d,p) | 1.0 | 0.9 |

| CCSD(T)/6-311+G(d,p)//MP2/6-311+G(d,p) | 0.2 | 0.2 |

Data sourced from ab initio studies on the tautomerism of 2,5-substituted diazoles.[2] All energies are relative to the most stable thiol-thione tautomer.

Table 2: Characteristic Spectroscopic Data for Tautomer Identification

Spectroscopic techniques provide experimental evidence for the presence of different tautomers. The key is to identify vibrational modes or nuclear magnetic resonances unique to each form.

| Tautomeric Form | Spectroscopic Technique | Characteristic Signal | Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| Dithiol (-SH) | FTIR / Raman | ν(S-H) stretch | ~2550 |

| ¹H NMR | δ(S-H) | Highly variable, broad, 3-5 ppm | |

| Thione (C=S) | FTIR / Raman | ν(C=S) stretch | ~1340-1360[3] |

| ¹³C NMR | δ(C=S) | ~177-179 | |

| Thione (N-H) | FTIR / Raman | ν(N-H) stretch | ~3100-3400 |

| ¹H NMR | δ(N-H) | ~13-15, broad[3] |

Note: Spectroscopic values are approximate and can be influenced by the solvent, concentration, and molecular substitution.

Experimental Protocols

Detailed methodologies are crucial for reproducible studies. Below are protocols for the key experimental techniques used to investigate this compound tautomerism.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the tautomers, particularly the S-H, N-H, and C=S bonds. The KBr pellet method is standard for solid-state analysis.

Protocol for KBr Pellet Preparation and Analysis:

-

Material Preparation: Use spectroscopy-grade potassium bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.[2] The agate mortar, pestle, and die set must be thoroughly cleaned with a solvent (e.g., acetone) and dried.[4]

-

Sample Grinding: Grind 1-2 mg of the solid this compound sample into a fine powder using the agate mortar and pestle.[3]

-

Mixing: Add approximately 100-200 mg of the dried KBr to the ground sample. Gently but thoroughly mix the two powders until a homogenous mixture is obtained.[4][5] Avoid vigorous grinding at this stage to prevent sample degradation.

-

Pellet Pressing: Transfer a small amount of the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure gradually to approximately 8-10 metric tons for a 13 mm die.[2] If the die has a vacuum port, apply a vacuum to remove trapped air. Hold the pressure for 1-2 minutes to allow the KBr to form a transparent or translucent pellet.[2]

-

Spectral Acquisition:

-

Record a background spectrum using a pure KBr pellet.

-

Place the sample pellet in the FTIR spectrometer's sample holder.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the key vibrational bands:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The choice of solvent is critical as it can influence the position of the equilibrium.[6]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.

-

Commonly used solvents for this class of compounds include DMSO-d₆, CDCl₃, and methanol-d₄. DMSO-d₆ is often preferred as it can dissolve both polar and non-polar tautomers and its residual water peak does not significantly interfere with the regions of interest.[3]

-

-

Instrument Setup:

-

The NMR spectrometer should be properly tuned and shimmed for the chosen solvent.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Pay close attention to broad signals, which may indicate exchangeable protons (S-H or N-H).

-

A broad singlet around 13-15 ppm is indicative of the N-H proton in the thione form.[3]

-

The S-H proton of the thiol form can appear as a broad signal, typically between 3-5 ppm, though its position is highly dependent on solvent and concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shift of the carbon atom in a C=S bond is typically found in the range of 177-179 ppm, providing strong evidence for the thione tautomer.

-

-

Advanced NMR Experiments (Optional):

-

Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide information on the thermodynamics of the tautomeric equilibrium and the rate of exchange.

-

2D NMR (e.g., HSQC, HMBC): These experiments can help in the unambiguous assignment of proton and carbon signals, especially in complex derivatives.

-

Computational Chemistry

DFT calculations are essential for predicting the relative stabilities and spectroscopic properties of the tautomers.

Protocol for DFT Calculations using Gaussian:

-

Structure Building: Build the 3D structures of the dithiol, thiol-thione, and dithione tautomers using a molecular modeling program (e.g., GaussView).

-

Input File Preparation: Create a Gaussian input file for each tautomer. The file should specify the job type, level of theory, basis set, charge, and spin multiplicity. A typical input for a geometry optimization followed by a frequency calculation would look like this:

-

Job Execution: Run the Gaussian calculation. The opt keyword will optimize the molecular geometry to a minimum on the potential energy surface. The freq keyword will perform a vibrational frequency analysis to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Data Analysis:

-

Relative Energies: Compare the final electronic energies (or Gibbs free energies from the frequency calculation) of the optimized tautomers to determine their relative stabilities.

-

Vibrational Frequencies: The output file will contain the calculated vibrational frequencies and IR intensities. These can be compared with experimental FTIR/Raman spectra. Visualization software can animate the vibrational modes, aiding in their assignment. Potential Energy Distribution (PED) analysis can be used for a more detailed assignment of vibrational modes.[7]

-

NMR Chemical Shifts: A separate calculation using the NMR keyword and the GIAO method can be performed on the optimized geometries to predict ¹H and ¹³C chemical shifts. These can then be compared to experimental data.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the study of this compound tautomerism.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 3. pelletpressdiesets.com [pelletpressdiesets.com]

- 4. shimadzu.com [shimadzu.com]

- 5. scienceijsar.com [scienceijsar.com]

- 6. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

An In-Depth Technical Guide to the Crystal Structure of 1,3,4-Thiadiazole-2,5-dithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1,3,4-thiadiazole-2,5-dithiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Known also by the trivial name Bismuthiol I, this molecule's utility as a potent metal chelator and a scaffold for pharmacologically active agents necessitates a detailed understanding of its solid-state conformation and intermolecular interactions. This document outlines the experimental protocols for its synthesis and crystallization, presents detailed crystallographic data, and discusses the key structural features that govern its chemical behavior.

Introduction to this compound

1,3,4-thiadiazole and its derivatives are a well-established class of heterocyclic compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The subject of this guide, this compound, is particularly notable. It exists in a tautomeric equilibrium between the dithiol form and the more stable dithione form, 1,3,4-thiadiazolidine-2,5-dithione. It is the dithione tautomer that is predominantly observed in the solid state. The structural analysis of this molecule is crucial for structure-based drug design, understanding its coordination chemistry, and developing new materials.

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and subsequent crystal structure determination of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the cyclization of thiosemicarbazide with carbon disulfide.

Materials:

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Carbon disulfide (CS₂)

-

Pyridine (anhydrous)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

A mixture of hydrazine hydrate (0.02 mol) and carbon disulfide (0.02 mol) is prepared in a round-bottom flask containing 50 mL of dry pyridine.[1]

-

The reaction mixture is heated under reflux for approximately 5 hours.[1] During this time, the cyclization reaction occurs, leading to the formation of the thiadiazole ring.

-

After the reflux period, the excess solvent (pyridine) is removed by distillation under reduced pressure.[1]

-

To the resulting residue, 25 mL of water and 5 mL of hydrochloric acid are added to precipitate the solid product.[1]

-

The crude product is collected by filtration, washed with deionized water to remove any remaining salts and impurities.

-

Purification is achieved by recrystallization from ethanol to yield the final product as a yellowish crystalline powder.[1]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

Procedure:

-

Prepare a saturated solution of the purified this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis will form.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The determination of the molecular and crystal structure is performed using single-crystal X-ray diffraction.

Protocol:

-

A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, is used to measure the intensities of the diffracted X-rays at a controlled temperature (e.g., 100 K or 294 K).

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters, space group, and a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure and Data Analysis

The crystal structure of this compound has been determined and its data deposited in the Cambridge Structural Database (CSD). The analysis confirms the molecule exists as the 1,3,4-thiadiazolidine-2,5-dithione tautomer in the solid state.

Crystallographic Data

The following table summarizes the key crystallographic data for a derivative, 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, which provides insight into the core structure. The data for the parent compound can be accessed via CCDC deposition number 883751.

| Parameter | Value (for a related derivative) |

| Chemical Formula | C₃H₄N₂S₃ |

| Formula Weight | 164.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.163(3) |

| b (Å) | 11.233(4) |

| c (Å) | 7.375(2) |

| α (°) | 90 |

| β (°) | 98.68(3) |

| γ (°) | 90 |

| Volume (ų) | 668.9(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.630 |

Note: Data corresponds to a closely related mono-alkylated derivative as presented in the publication associated with the primary structural study of the parent compound (DOI: 10.1002/jhet.1903).[2]

Molecular Structure and Conformation

In the solid state, the molecule adopts the dithione tautomeric form. The five-membered thiadiazole ring is nearly planar. The key structural features are the C=S double bonds and the N-H protons, which are crucial for the molecule's intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by N–H···S hydrogen bonds. These interactions link adjacent molecules into chains or more complex networks, providing stability to the crystal lattice. The N···S distances in related structures are typically around 3.28 Å. This hydrogen bonding pattern is a defining characteristic of the solid-state structure of mercapto-substituted thiadiazoles.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical role of this compound as a metal chelator.

Caption: Experimental workflow from synthesis to crystal structure analysis.

Caption: Role of the dithione tautomer as a bidentate chelating agent for metal ions.

Conclusion

The crystal structure of this compound reveals that it exists in the solid state as the 1,3,4-thiadiazolidine-2,5-dithione tautomer. Its planar heterocyclic core and the presence of N-H and C=S groups facilitate the formation of strong intermolecular N–H···S hydrogen bonds, which dictate the crystal packing. This detailed structural understanding is fundamental for the rational design of novel therapeutic agents and functional materials based on the 1,3,4-thiadiazole scaffold. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and materials science.

References

Quantum Chemical Calculations for 1,3,4-Thiadiazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Understanding the structural and electronic properties of these molecules at a quantum level is crucial for rational drug design and the development of novel therapeutics. This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of 1,3,4-thiadiazole derivatives, focusing on methodologies, data interpretation, and their role in structure-activity relationship (SAR) studies.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug discovery.[3][4] These methods allow for the elucidation of molecular geometries, electronic structures, and reactivity parameters, providing insights that are often difficult to obtain through experimental techniques alone.

For 1,3,4-thiadiazole derivatives, these calculations are instrumental in:

-

Determining Stable Conformations: Identifying the lowest energy geometry of the molecule.

-

Analyzing Electronic Properties: Understanding the distribution of electrons through calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[5]

-

Mapping Electrostatic Potential: The Molecular Electrostatic Potential (MESP) surface reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding intermolecular interactions, such as drug-receptor binding.[4]

-

Predicting Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (FT-IR) and NMR chemical shifts, aiding in the structural characterization of newly synthesized compounds.[1][3]

-

Informing QSAR and Molecular Docking Studies: Calculated quantum chemical descriptors are often used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular properties with biological activity.[6][7] Furthermore, optimized geometries and charge distributions from quantum calculations are essential for accurate molecular docking simulations to predict binding modes and affinities with biological targets.[8][9]

Methodologies and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. The following section details common protocols used for 1,3,4-thiadiazole derivatives.

Computational Details: A Summary

| Parameter | Common Methods and Basis Sets | Software Commonly Used |

| Geometry Optimization | Density Functional Theory (DFT) with functionals such as B3LYP, B3PW91.[1][3] Basis sets commonly employed include 6-31G(d), 6-311++G(d,p).[1][4][10] | Gaussian, MOPAC module in Chem3D[11] |

| Frequency Analysis | Performed at the same level of theory as geometry optimization to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). | Gaussian |

| Electronic Properties | HOMO-LUMO energies, energy gap, ionization potential, and electron affinity are calculated. Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis spectra.[3] | Gaussian |

| Molecular Electrostatic Potential (MESP) | Calculated on the electron density surface to visualize electrostatic potential.[4] | Gaussian, GaussView |

| NMR Spectroscopy | Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate isotropic chemical shifts.[4] | Gaussian |

Detailed Experimental Protocol: A Typical DFT Calculation Workflow

-

Molecular Structure Input: The initial 3D structure of the 1,3,4-thiadiazole derivative is built using molecular modeling software.

-

Geometry Optimization: The structure is then optimized to find the most stable conformation (lowest energy state). A popular and effective method is the B3LYP functional combined with the 6-311++G(d,p) basis set.[1][10]

-

Vibrational Frequency Calculation: To ensure the optimized geometry is a true minimum on the potential energy surface, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the HOMO and LUMO, which are crucial for assessing the molecule's reactivity.[5]

-

MESP Surface Generation: The molecular electrostatic potential is mapped onto the total electron density surface to identify sites for electrophilic and nucleophilic attack.

-

Data Analysis and Interpretation: The calculated parameters are then analyzed to understand the molecule's chemical behavior and potential biological activity.

Quantitative Data Summary

The following tables summarize key quantum chemical parameters calculated for various 1,3,4-thiadiazole derivatives from different studies. These values are crucial for comparative analysis and for developing SAR models.

Table 1: Frontier Molecular Orbital Energies (HOMO-LUMO) and Energy Gaps

| Compound/Derivative | HOMO (Hartree) | LUMO (Hartree) | Energy Gap (ΔE) (Hartree) | Reference |

| ZINC000017138581 | -0.212671 | -0.042962 | -0.169709 | [5] |

| ZINC33258048 | -0.215602 | -0.046696 | -0.168906 | [5] |

| ZINC000033290624 | - | - | -0.147012 | [5] |

| ZINC65283170 | - | - | -0.152592 | [5] |

Note: A smaller energy gap generally suggests higher reactivity.[5]

Table 2: Calculated vs. Experimental Bond Lengths and Angles for a 1,3,4-Thiadiazole Derivative

| Parameter (Bond/Angle) | Calculated (DFT) | Experimental | Reference |

| C(17)-N(18) | 1.304 Å | 1.303 Å | [12] |

| N(18)-N(19) | 1.366 Å | 1.383 Å | [12] |

| C(15)-N(19) | 1.304 Å | 1.301 Å | [12] |

| S(16)-C(15) | 1.768 Å | 1.740 Å | [12] |

| C(8)-C(9)-N(10) | 108.861° | 110.292° | [12] |

| C(9)-N(10)-C(11) | 118.997° | 117.867° | [12] |

| N(10)-C(11)-S(12) | 110.078° | 110.348° | [12] |

| S(12)-C(8)-C(9) | 110.900° | 109.897° | [12] |

Note: The close agreement between calculated and experimental values validates the computational methodology.[12]

Visualizing Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the complex workflows and relationships in computational chemistry studies.

This workflow diagram illustrates the typical steps involved in the quantum chemical analysis of a 1,3,4-thiadiazole derivative, from the initial molecular structure to the final application of the calculated data in drug discovery processes.

This diagram shows how quantum chemical calculations are integrated with chemical synthesis and biological evaluation to establish structure-activity relationships, which in turn guide the design and synthesis of more potent and selective drug candidates.

Conclusion

Quantum chemical calculations provide a powerful theoretical framework for investigating the properties of 1,3,4-thiadiazole derivatives. By employing methods like DFT, researchers can gain deep insights into the geometric, electronic, and reactivity characteristics of these compounds. This knowledge is invaluable for interpreting experimental data, understanding mechanisms of action, and rationally designing novel molecules with enhanced therapeutic potential. The integration of these computational approaches into the drug discovery pipeline is essential for accelerating the development of next-generation pharmaceuticals based on the versatile 1,3,4-thiadiazole scaffold.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. universci.com [universci.com]

A Theoretical Deep Dive into the Thiol-Thione Tautomerism of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Introduction

2,5-Dimercapto-1,3,4-thiadiazole (DMTD) is a heterocyclic compound of significant interest, serving as a versatile building block in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] The chemical reactivity, physicochemical properties, and biological activity of DMTD are fundamentally governed by its structure, particularly the phenomenon of thiol-thione tautomerism. This involves the migration of protons between sulfur and nitrogen atoms, leading to an equilibrium between three distinct tautomeric forms: a dithiol, a thiol-thione, and a dithione form.[2]

Understanding the predominant tautomeric form and the energetics of their interconversion is critical for rational drug design and the development of structure-activity relationships (SAR).[3] Theoretical and computational chemistry, especially methods like Density Functional Theory (DFT) and ab initio calculations, provide powerful tools to investigate the relative stabilities and electronic structures of these tautomers.[3][4] This technical guide offers a comprehensive overview of the theoretical studies on DMTD tautomerism, presenting computational methodologies, quantitative stability data, and the implications of these findings.

The Tautomeric Landscape of DMTD

DMTD can exist in three primary tautomeric forms, which are in constant equilibrium. The position of this equilibrium is influenced by the molecule's environment, such as its physical state (solid or solution) and the polarity of the solvent.

Caption: The three principal tautomers of DMTD in equilibrium.

Theoretical Methodologies: A Computational Protocol

The theoretical investigation of tautomerism relies on quantum chemical calculations to determine the geometric structures and relative energies of the different forms. High-level ab initio and Density Functional Theory (DFT) methods are commonly employed.

Core Computational Methods:

-

Density Functional Theory (DFT): A widely used method that balances computational cost and accuracy. The B3LYP functional is frequently utilized for studying such tautomeric systems.[5][6]

-

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), offer higher accuracy, especially for calculating electronic energies, and are often used as benchmarks.[4][5]

Basis Sets: The choice of basis set is crucial for accurate results. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly applied in these studies.[5][7] The latter includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) for more accurate geometries.

Solvent Effects: To simulate the behavior of DMTD in solution, the Polarizable Continuum Model (PCM) is often used.[7][8] This approach models the solvent as a continuous dielectric medium, allowing for the calculation of tautomer stabilities in different environments.

The general workflow for these theoretical studies is outlined in the diagram below.

Caption: A typical computational workflow for tautomer analysis.

Quantitative Analysis of Tautomer Stability

Quantum chemical calculations provide precise data on the relative stabilities of the DMTD tautomers. High-level computations have shown that in the gas phase, the thiol-thione form is the most stable.[4][5] This contradicts early assumptions but aligns with experimental findings in certain media. X-ray crystallographic analysis has revealed that the dithione form is predominantly present in the solid state, likely due to favorable intermolecular hydrogen bonding, whereas some spectroscopic studies indicate the thiol form can predominate in solution.[5]

The table below summarizes the relative total energies (ΔE_T) and Gibbs free energies (ΔG_298) for the three tautomers of DMTD, calculated at a high level of theory.

| Tautomer Form | Computational Level | Relative Total Energy (ΔE_T) (kcal/mol) | Relative Gibbs Free Energy (ΔG_298) (kcal/mol) |

| Dithiol (5a) | MP2/6-311+G(d,p) | 2.5 | 2.5 |

| Thiol-Thione (5b) | MP2/6-311+G(d,p) | 0.0 | 0.0 |

| Dithione (5c) | MP2/6-311+G(d,p) | 0.4 | 0.8 |

| Dithiol (5a) | CCSD(T)/6-311+G(d,p)//MP2 | 4.3 | - |

| Thiol-Thione (5b) | CCSD(T)/6-311+G(d,p)//MP2 | 0.0 | - |

| Dithione (5c) | CCSD(T)/6-311+G(d,p)//MP2 | 1.8 | - |

Data sourced from a detailed ab initio study.[4] Energies are relative to the most stable tautomer, the thiol-thione form (5b).

These results clearly indicate that the thiol-thione tautomer is the thermodynamic minimum in the gas phase, followed closely by the dithione form.[4] The dithiol form is the least stable.[4] The small energy differences, particularly between the thiol-thione and dithione forms, suggest that environmental factors like solvent polarity and intermolecular interactions in the solid state can easily shift the equilibrium, which is consistent with experimental observations.[5]

Implications for Drug Development and Research

The tautomeric state of DMTD is not merely an academic curiosity; it has profound practical implications:

-

Receptor Binding: The different tautomers present distinct shapes, hydrogen bonding capabilities (donor/acceptor sites), and surface electrostatic potentials. As the biological activity of a drug often depends on its precise fit into a receptor's binding pocket, the predominant tautomer will dictate its pharmacological profile.

-

Physicochemical Properties: Tautomerism affects key properties like lipophilicity (logP), solubility, and pKa. These parameters are critical for a molecule's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Chemical Reactivity: The presence of a thione (C=S) versus a thiol (S-H) group determines the molecule's reactivity. For instance, the thiol form can be readily S-alkylated, while the thione form involves different reaction pathways.[9][10][11]

Conclusion

Theoretical studies, primarily using DFT and ab initio methods, have been instrumental in elucidating the complex thiol-thione tautomerism of 2,5-dimercapto-1,3,4-thiadiazole. High-level calculations have established that the thiol-thione form is the most stable tautomer in the gas phase, with the dithione and dithiol forms being slightly higher in energy.[4] The small energy gaps between these forms explain the experimentally observed sensitivity of the tautomeric equilibrium to the molecule's physical state and solvent environment. For professionals in drug discovery and materials science, this theoretical understanding is crucial for predicting molecular properties, designing novel derivatives with desired characteristics, and interpreting experimental data.

References

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. eprajournals.com [eprajournals.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 8. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

The 1,3,4-Thiadiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including high aromaticity, metabolic stability, and the ability to act as a bioisostere of pyrimidines, contribute to its versatile pharmacological profile.[3][4][5] The mesoionic character of the ring allows derivatives to cross cellular membranes and interact effectively with a wide array of biological targets, leading to a broad spectrum of activities with potentially low toxicity.[6][7] This guide provides an in-depth overview of the significant biological activities of 1,3,4-thiadiazole derivatives, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Biological Activities of the 1,3,4-Thiadiazole Scaffold

The inherent structure of 1,3,4-thiadiazole allows for substitutions at the C2 and C5 positions, enabling the generation of large libraries of compounds with diverse pharmacological actions. These derivatives have been extensively investigated and have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral agents, among others.[8][9][10]

Caption: Overview of the diverse biological activities stemming from the 1,3,4-thiadiazole core structure.

Anticancer Activity

1,3,4-thiadiazole derivatives represent a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those resistant to current therapies.[11][12] Their mechanism of action is often multifaceted, involving interference with DNA replication, induction of apoptosis, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][11]

Mechanisms of Action & Signaling Pathways

Studies have shown that these compounds can trigger programmed cell death (apoptosis) by activating key effector proteins like Caspase 3 and Caspase 8 and modulating the BAX protein.[3] Furthermore, they have been found to interfere with critical cell growth and survival pathways, such as the PI3K/Akt and MAPK/ERK pathways.[11] Certain derivatives also act as potent inhibitors of specific molecular targets like tubulin, Abl protein kinase, and epidermal growth factor receptor (EGFR).[5][7]

Caption: Key molecular targets and cellular pathways modulated by anticancer 1,3,4-thiadiazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of 1,3,4-thiadiazole derivatives is typically quantified by their IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [3] |

| MDA-MB-231 (Breast) | 53.4 | [3] | |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | [5][13] |

| MCF-7 (Breast) | 23.29 | [5][13] | |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2) | K562 (Leukemia) | 7.4 (Abl Kinase) | [7] |

| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | A549 (Lung) | 34 | [14] |

| MCF-7 (Breast) | 84 | [14] | |

| Cinnamic acid derivative with 1,3,4-thiadiazole (Compound 22) | MCF-7 (Breast) | 0.28 µg/mL | [12] |

| A549 (Lung) | 0.52 µg/mL | [12] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The synthesized 1,3,4-thiadiazole derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After treatment, the medium is removed, and MTT solution is added to each well. The plate is incubated for 3-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents, with numerous derivatives exhibiting potent activity against a wide spectrum of bacteria and fungi.[4][15][16] Their mechanism often involves the disruption of key biochemical pathways or modulation of enzyme function within the pathogens.[4]

Quantitative Data: Antibacterial and Antifungal Activity

Antimicrobial efficacy is commonly reported as the diameter of the zone of inhibition in diffusion assays or as the Minimum Inhibitory Concentration (MIC).

| Compound Class/Derivative | Microorganism | Activity Measurement | Result | Reference |

| Benzimidazole-2-yl derivative (48) | Staphylococcus aureus (Gram+) | Zone of Inhibition | 18.96 mm | [15] |

| Escherichia coli (Gram-) | Zone of Inhibition | 17.33 mm | [15] | |

| Bacillus pumilus (Spores) | Zone of Inhibition | 18.20 mm | [15] | |

| 5-phenyl-1,3,4-thiadiazole with benzimidazole (33a-g) | S. aureus, S. epidermidis (Gram+) | Antibacterial Activity | Moderate to Good | [15] |

| P. aeruginosa, E. coli (Gram-) | Antibacterial Activity | Moderate to Good | [15] | |

| Phenylamino derivative (16) | Candida albicans (Fungus) | MIC | 36.3 µg/mL | [17] |

| 2,4-dichlorophenylamino derivative (18) | Candida albicans (Fungus) | MIC | 32.6 µg/mL | [17] |

Note: A recent review highlighted that 79 newly synthesized 1,3,4-thiadiazole derivatives showed superior or high (90-100%) bacterial growth suppression, and 75 compounds demonstrated antifungal potency exceeding reference agents.[4][15]

Experimental Protocol: Agar Disc Diffusion Method

This method is widely used for preliminary screening of antibacterial and antifungal activity.

-

Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.

-

Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar using a sterile swab.

-

Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the synthesized 1,3,4-thiadiazole compound (dissolved in a suitable solvent like DMSO).

-

Placement and Incubation: The impregnated discs, along with a positive control (standard antibiotic/antifungal) and a negative control (solvent), are placed on the inoculated agar surface. The plates are then incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 25-28°C for 48-72h for fungi).

-

Measurement: The antimicrobial activity is determined by measuring the diameter (in mm) of the clear zone of inhibition around each disc, where microbial growth has been prevented.

Anti-inflammatory and Antidiabetic Activities

Anti-inflammatory Activity

Derivatives of 1,3,4-thiadiazole have shown significant anti-inflammatory and analgesic properties.[17][18] Some compounds exhibit efficacy comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac, with the added benefit of reduced ulcerogenic side effects.[18][19] The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[10][19]

-

Quantitative Data: In the carrageenan-induced rat paw edema model, several compounds showed significant inhibition of inflammation, with some exhibiting >75% inhibition at 3 hours, comparable to the standard drug indomethacin.[20] A 2,6-diaryl-imidazo[2,1-b][6][15][21]thiadiazole derivative (5c) showed better anti-inflammatory activity than diclofenac and exhibited higher inhibition of COX-2 in molecular docking studies.[19]

-

Experimental Protocol (In Vivo): Carrageenan-Induced Rat Paw Edema: This is a standard model to evaluate acute anti-inflammatory activity. Rats are administered the test compound or a standard drug orally. After a set time, a phlogistic agent (carrageenan) is injected into the sub-plantar region of the rat's hind paw. The paw volume is measured at various time intervals, and the percentage inhibition of edema is calculated relative to a control group.[19][20]

Antidiabetic Activity

The 1,3,4-thiadiazole scaffold is also a promising platform for developing novel antidiabetic agents.[21][22] Derivatives have demonstrated potent inhibitory activity against key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.[23][24]

-

Quantitative Data: A series of 1,3,4-thiadiazole-bearing Schiff base analogues showed excellent α-glucosidase inhibitory activity, with some compounds having IC50 values as low as 1.10 ± 0.10 µM, significantly more potent than the standard drug acarbose (IC50 = 11.50 ± 0.30 µM).[23] Another derivative showed an IC50 of 3.66 mM against α-glucosidase, nearly 3.7 times lower than acarbose.[24]

-

Experimental Protocol (In Vitro): α-Glucosidase Inhibition Assay: The inhibitory activity is measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme, test compound, and substrate are incubated together. The reaction is stopped, and the absorbance of the liberated p-nitrophenol is measured spectrophotometrically. The percentage of inhibition is calculated, and the IC50 value is determined.

Antiviral Activity

The structural similarity of the thiadiazole ring to pyrimidine nucleobases makes it a candidate for interfering with viral replication.[3][5] Derivatives have been evaluated against several viruses, showing particular promise as anti-HIV agents.[25]

-

Quantitative Data: Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles showed significant anti-HIV-1 activity with IC50 values in the range of 7.50–20.83 µM.[25] Other series of pyrrolyl-1,3,4-thiadiazole derivatives have shown activity against the West Nile virus and Dengue virus.[26]

-

Experimental Protocol: Anti-HIV Assay: Typically, human T-cell lines (e.g., MT-4) are infected with HIV-1. The infected cells are then incubated with various concentrations of the test compounds. After several days, the viability of the cells is assessed (e.g., using the MTT method). The reduction of virus-induced cytopathic effect is used to calculate the IC50 value, representing the concentration at which the compound inhibits viral replication by 50%.

General Synthetic and Screening Workflow

The development of new 1,3,4-thiadiazole-based therapeutic agents follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.

Caption: A typical workflow for the synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives.

Conclusion

The 1,3,4-thiadiazole scaffold is a remarkably versatile and pharmacologically significant core.[1] Its derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral effects.[2][8] The ease of synthesis and the ability to readily modify the core at two key positions allow for extensive exploration of structure-activity relationships, making it an enduringly attractive target for the design and development of novel therapeutic agents. Future research will likely focus on optimizing the selectivity and potency of these compounds and exploring their potential in treating emerging diseases.[8]

References

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]

- 9. japsonline.com [japsonline.com]

- 10. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bepls.com [bepls.com]

- 12. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 16. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rjptonline.org [rjptonline.org]

- 22. Development of thiadiazole as an antidiabetic agent- a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 26. arkat-usa.org [arkat-usa.org]

The Chemistry and History of Bismuthiol: A Technical Guide

An in-depth exploration of the synthesis, properties, and applications of Bismuthiol I and Bismuthiol II for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Bismuthiol, a class of organosulfur compounds with significant applications in analytical chemistry and burgeoning potential in medicinal chemistry. This document details the discovery and historical development of Bismuthiol I and its phenyl-substituted analogue, Bismuthiol II, presenting their physicochemical properties, detailed synthesis protocols, and a review of their applications. Particular focus is given to their roles in metal detection and their emerging biological activities, including their involvement in cellular signaling pathways.

Discovery and History

The parent compound, 2,5-dimercapto-1,3,4-thiadiazole, commonly known as Bismuthiol I , was first synthesized in 1927 by Busse, Straube, and Scheele. However, it was the pioneering work of A.K. Majumdar and M.M. Chakrabartty in the 1950s that brought Bismuthiols to the forefront of analytical chemistry. Their research established both Bismuthiol I and its derivative, Bismuthiol II (5-Mercapto-3-phenyl-1,3,4-thiadiazole-2-thione), as valuable reagents for the detection and quantification of various metal ions. Since their initial applications, the unique properties of Bismuthiols have led to their investigation in diverse fields, including corrosion inhibition and, more recently, as potential therapeutic agents.

Physicochemical Properties

Bismuthiol I and Bismuthiol II exhibit distinct physical and chemical properties that underpin their diverse applications. These properties are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Bismuthiol I

| Property | Value | Reference |

| Chemical Name | 2,5-dimercapto-1,3,4-thiadiazole | |

| Molecular Formula | C₂H₂N₂S₃ | [1][2] |

| Molecular Weight | 150.25 g/mol | [2] |

| Appearance | Light yellow powder | [3] |

| Melting Point | 162 °C (decomposes) | [2] |

| Water Solubility | 20 g/L (20 °C) | [2] |

| pKa | 5.66 ± 0.20 | [2] |

| Maximum UV Absorbance (λmax) | 320 nm (in acetonitrile) | [2] |

Table 2: Physicochemical Properties of Bismuthiol II

| Property | Value | Reference |

| Chemical Name | 5-Mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt | [4] |

| Molecular Formula | C₈H₅KN₂S₃ | [4][5] |

| Molecular Weight | 264.43 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 246.25 °C | [6] |

| Maximum UV Absorbance (λmax) | 395 nm (for Cu(II) complex in water) | [7] |

Experimental Protocols: Synthesis of Bismuthiols

The following sections provide detailed methodologies for the synthesis of Bismuthiol I and Bismuthiol II, based on established chemical literature.

Synthesis of Bismuthiol I (2,5-dimercapto-1,3,4-thiadiazole)

The synthesis of Bismuthiol I is typically achieved through the reaction of hydrazine with carbon disulfide.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve hydrazine hydrate in an equal volume of water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Carbon Disulfide: Slowly add two equivalents of carbon disulfide to the stirred hydrazine solution. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

-

Acidification: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid. This will precipitate the crude Bismuthiol I.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and then recrystallize from ethanol or a mixture of ethanol and water to yield purified, light-yellow crystals of Bismuthiol I.

-

Characterization: The final product can be characterized by its melting point (162 °C with decomposition) and spectroscopic methods such as IR and NMR spectroscopy.

Synthesis of Bismuthiol II (5-Mercapto-3-phenyl-1,3,4-thiadiazole-2-thione)

Bismuthiol II is synthesized from phenylhydrazine and carbon disulfide, resulting in the introduction of a phenyl group on the thiadiazole ring.

Experimental Protocol:

-

Formation of Potassium Phenyl Dithiocarbazinate: Dissolve one equivalent of phenylhydrazine in cold absolute ethanol. To this solution, add one equivalent of potassium hydroxide dissolved in a minimal amount of ethanol. Slowly add one equivalent of carbon disulfide to the stirred mixture while maintaining a low temperature (0-5 °C). A yellow precipitate of potassium phenyl dithiocarbazinate will form.

-

Cyclization: Isolate the precipitate and reflux it with an excess of carbon disulfide for several hours.

-

Isolation and Purification: After the reaction is complete, distill off the excess carbon disulfide. The remaining solid is then dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude Bismuthiol II. The product can be purified by recrystallization from ethanol.

-

Characterization: The purified Bismuthiol II can be characterized by its melting point and spectroscopic analysis.

Applications

Both Bismuthiol I and Bismuthiol II have found significant use as analytical reagents, particularly for the spectrophotometric determination of metal ions. Their ability to form stable, colored complexes with various metals allows for sensitive and selective quantification.

Table 3: Analytical Applications and Limits of Detection (LOD)

| Analyte | Reagent | Method | Limit of Detection (LOD) | Reference |

| Bismuth (Bi) | Bismuthiol I | Spectrophotometry | - | [8][9][10] |

| Copper (Cu) | Bismuthiol I | Spectrophotometry | - | [11] |

| Lead (Pb) | Bismuthiol I | Spectrophotometry | - | [8][9][10] |

| Copper (Cu) | Bismuthiol II | Spectrophotometry | 0.03 mg/L | [7] |

| Lead (Pb) | Bismuthiol II | Extraction-Spectrophotometry | - | [12] |

| Tellurium (Te) | Bismuthiol II | Spectrophotometry | Up to 25 µg determinable | [13] |

| Selenium (Se) | Bismuthiol II | Spectrophotometry | - | |

| Palladium (Pd) | Bismuthiol II | Volumetric Determination | - | [14] |

Biological Activity and Signaling Pathways

Recent research has unveiled the potential of Bismuthiol and other bismuth-containing compounds in medicine, particularly in anticancer and antimicrobial applications. While the precise mechanisms are still under investigation, evidence suggests that their biological activity is linked to the induction of apoptosis in cancer cells and the inhibition of key bacterial enzymes.

Anticancer Activity: Induction of Apoptosis

Bismuth compounds, including derivatives of Bismuthiol, have been shown to induce apoptosis in cancer cells through various mechanisms.[15] One of the key pathways involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of the intrinsic apoptotic pathway.[16] This process is characterized by mitochondrial dysfunction, release of cytochrome c, and activation of caspases, ultimately leading to programmed cell death.

Antimicrobial Activity: Inhibition of Metallo-β-lactamases

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by some bacteria that confer resistance to a broad spectrum of β-lactam antibiotics.[17][18][19] The thiol groups in Bismuthiol I can act as zinc-binding agents, thereby inhibiting the activity of these crucial resistance enzymes.[20] This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains.

Conclusion

Bismuthiol I and Bismuthiol II, since their discovery and early application in analytical chemistry, have demonstrated remarkable versatility. Their well-characterized physicochemical properties and straightforward synthesis make them valuable tools for researchers. The expanding understanding of their biological activities, particularly their pro-apoptotic and enzyme-inhibitory effects, opens exciting new avenues for their application in drug development. Further research into their specific molecular targets and mechanisms of action will be crucial in realizing their full therapeutic potential.

References

- 1. Buy Bismuthiol | 1072-71-5 [smolecule.com]

- 2. Bismuththiol | 1072-71-5 [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. BISMUTHIOL II [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. calpaclab.com [calpaclab.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Bismuthiol I [myskinrecipes.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Spectrophotometric determination of small amounts of tellurium with bismuthiol II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [논문]Bismuthiol II as an analytical reagent : Part VIII Volumetric determination of bismuth and palladium [scienceon.kisti.re.kr]

- 15. mdpi.com [mdpi.com]

- 16. A bismuth diethyldithiocarbamate compound induced apoptosis via mitochondria-dependent pathway and suppressed invasion in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitors for metallo-β-lactamases from the B1 and B3 subgroups provide an avenue to combat a major mechanism of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cross-class metallo-β-lactamase inhibition by bisthiazolidines reveals multiple binding modes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 1,3,4-Thiadiazole-2,5-dithiol as a Corrosion Inhibitor for Copper

Introduction

Copper and its alloys are indispensable in numerous industrial applications due to their excellent thermal and electrical conductivity.[1] However, they are susceptible to corrosion, particularly in aggressive environments containing chloride or acidic solutions.[2][3] Organic heterocyclic compounds containing nitrogen and sulfur atoms have been extensively studied as effective corrosion inhibitors, largely due to the presence of lone-pair electrons that facilitate adsorption onto the metal surface.[2][4] Among these, 1,3,4-thiadiazole-2,5-dithiol (also known as DMTD or bismuthiol) has emerged as a highly efficient corrosion inhibitor for copper.[5][6][7] This molecule features five heteroatoms (two nitrogen and three sulfur atoms) that act as active centers for adsorption, forming a stable protective film on the copper surface.[2][4][8]

These application notes provide a comprehensive overview of the performance of this compound as a copper corrosion inhibitor, detailing its mechanism of action and providing standardized protocols for its evaluation using electrochemical and surface analysis techniques.

Mechanism of Action

This compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (copper dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[5][6][8] The inhibition mechanism is primarily based on the chemical adsorption of DMTD molecules onto the copper surface.[5] This adsorption process follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film.[4][5]

The inhibitor molecules form a protective complex with copper ions, specifically a Cu(I)-inhibitor complex, which acts as a barrier layer.[5][7] This film isolates the copper surface from the corrosive environment. Studies have confirmed that this protective layer is hydrophobic, further preventing contact with the aqueous corrosive medium.[6][8]

Data Presentation

The effectiveness of this compound is quantified through various electrochemical parameters. The data below is compiled from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies.

Table 1: Potentiodynamic Polarization Data for Copper in 0.1 M NaCl with DMTD.

| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | -203 | 11.8 | - |

| 10⁻⁵ | -205 | 5.2 | 55.9 |

| 10⁻⁴ | -211 | 3.5 | 70.3 |

| 10⁻³ | -226 | 1.8 | 84.7 |

| 10⁻² | -241 | 0.8 | 93.2 |

Data derived from studies in 0.1 M NaCl solution after 1 hour of immersion.[8]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 0.1 M NaCl with DMTD.

| Inhibitor Conc. (M) | Rct (kΩ·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | 1.5 | 150 | - |

| 10⁻⁵ | 3.8 | 85 | 60.5 |

| 10⁻⁴ | 6.2 | 60 | 75.8 |

| 10⁻³ | 12.5 | 35 | 88.0 |

| 10⁻² | 25.8 | 20 | 94.2 |

Rct: Charge transfer resistance; Cdl: Double-layer capacitance. Data derived from studies in 0.1 M NaCl solution after 1 hour of immersion.[8] Note that an increase in Rct and a decrease in Cdl signify effective inhibition. A maximum inhibition efficiency of 97% was achieved after 24 hours of immersion with 10⁻² M DMTD.[6][8]

Experimental Protocols

A systematic evaluation of a corrosion inhibitor involves material preparation, electrochemical testing, and surface characterization.

Protocol 1: Synthesis of this compound

While commercially available, DMTD can be synthesized from thiosemicarbazide.[9]

-

Reaction Setup: In a round-bottom flask, dissolve thiosemicarbazide in absolute ethanol.

-

Addition of Reagents: Add carbon disulfide and anhydrous sodium carbonate to the mixture.

-

Reflux: Heat the mixture under reflux for several hours. The reaction involves the cyclization of the thiosemicarbazide derivative.[9]

-

Isolation: After cooling, the product can be precipitated by acidifying the solution.

-

Purification: The resulting solid is filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol to achieve high purity.

Protocol 2: Materials and Sample Preparation

-

Working Electrode: Use a high-purity copper rod (99.99%).[8] Mount the rod in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.

-

Surface Treatment: Before each experiment, mechanically polish the exposed copper surface with successive grades of emery paper (down to 1200 grade), followed by rinsing with distilled water and acetone, and finally drying.[10]

-

Corrosive Solution: Prepare the test solution, for example, 0.1 M sodium chloride (NaCl), using analytical grade reagents and bidistilled water.[8]

-

Inhibitor Solutions: Prepare a stock solution of this compound and add it to the corrosive solution to achieve the desired final concentrations (e.g., 10⁻⁵ M to 10⁻² M).[8]

Protocol 3: Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell connected to a potentiostat.[1][11]

-

Cell Configuration:

-

Working Electrode (WE): The prepared copper sample.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode (CE): A platinum or graphite rod with a large surface area.[1]

-

-

Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize. This typically takes 1 to 24 hours.[8]

3.1 Potentiodynamic Polarization (PDP) [12][13]

-

Scan Parameters: Once the OCP is stable, apply a potential scan at a constant rate (e.g., 10 mV/s).[8] The scan range is typically ±250 mV with respect to the OCP.

-

Data Acquisition: Record the resulting current density as a function of the applied potential.

-

Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear Tafel regions of the cathodic and anodic curves.

-

Inhibition Efficiency (IE%) Calculation:

-

IE% = [(i⁰corr - icorr) / i⁰corr] x 100

-

Where i⁰corr is the corrosion current density in the blank solution and icorr is the corrosion current density in the presence of the inhibitor.[1]

-

3.2 Electrochemical Impedance Spectroscopy (EIS) [11][14][15]

-

Measurement Parameters: At the stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV).[8]

-

Frequency Scan: Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.[8]

-

Data Presentation: Plot the impedance data as Nyquist and Bode diagrams.[14]

-

Analysis: The data is fitted to an appropriate equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct).

-

Inhibition Efficiency (IE%) Calculation:

-

IE% = [(Rct - R⁰ct) / Rct] x 100

-

Where R⁰ct is the charge transfer resistance in the blank solution and Rct is the charge transfer resistance with the inhibitor.[10]

-

Protocol 4: Surface and Solution Analysis

-

Sample Preparation: After immersion in the test solution for a set period (e.g., 24 hours), the copper samples are removed, rinsed gently with distilled water, and dried.[6][8]

-

Scanning Electron Microscopy (SEM): The surface morphology of the corroded samples (with and without inhibitor) is examined to visually assess the extent of corrosion and the formation of a protective film.[6]

-

Energy-Dispersive X-ray Spectroscopy (EDX): This is performed in conjunction with SEM to determine the elemental composition of the surface, confirming the presence of sulfur and nitrogen from the adsorbed inhibitor.[6]

-

X-ray Diffraction (XRD): Used to identify the crystalline structure of corrosion products on the copper surface. In effectively inhibited samples, peaks for corrosion products like copper oxides or chlorides will be absent or significantly reduced.[6][8]

-

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): The test solution is analyzed after the immersion period to measure the concentration of dissolved Cu²⁺ ions, providing a quantitative measure of metal loss.[6][8]

-

Ion Chromatography (IC): Used to measure the concentration of aggressive anions like Cl⁻ in the solution before and after the test to understand their consumption during the corrosion process.[6][8]

References

- 1. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

- 2. as-proceeding.com [as-proceeding.com]

- 3. researchgate.net [researchgate.net]

- 4. electrochemsci.org [electrochemsci.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitive effect of this compound on copper corrosion in chloride media - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]